molecular formula C17H18FNOS B5011246 N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide

N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide

Cat. No. B5011246
M. Wt: 303.4 g/mol
InChI Key: ZGRKRZQLDXRINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide, commonly known as DFB, is a synthetic compound that has been gaining attention in recent years due to its potential use in scientific research. DFB is a thioacetamide derivative and is known to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DFB is not fully understood, but it is believed to act through the inhibition of specific enzymes involved in cellular processes such as cell growth and inflammation. DFB has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
DFB has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and pain relief. It has also been found to have an effect on the epigenetic regulation of gene expression through its inhibition of HDACs.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments, including its synthetic accessibility and its ability to selectively inhibit specific enzymes. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DFB, including its potential use as a therapeutic agent for cancer, inflammation, and pain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. DFB could also be used as a tool for studying the role of thioacetamides in biological systems and for the development of new drugs targeting specific enzymes.

Synthesis Methods

DFB can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with 4-fluorobenzyl chloride, followed by thioacetylation with thioacetic acid. The final product is obtained through purification by recrystallization.

Scientific Research Applications

DFB has been used in scientific research for various purposes, including its potential use as a drug candidate for the treatment of cancer, inflammation, and pain. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, DFB has been studied for its potential use as a tool for studying the role of thioacetamides in biological systems.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c1-12-3-8-16(13(2)9-12)19-17(20)11-21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRKRZQLDXRINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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